2-(5-Methyl-2-thienyl)-2-butanol
Description
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Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-4-9(3,10)8-6-5-7(2)11-8/h5-6,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKMOSNGKXPFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(5-Methyl-2-thienyl)-2-butanol for Advanced Research
Abstract: This document provides a comprehensive technical overview of 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol featuring a substituted thiophene moiety. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their properties essential for researchers.[1] This guide details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, expected spectroscopic signatures, and critical safety information. It is intended to serve as a foundational resource for scientists engaged in drug development and advanced chemical synthesis.
Chemical Identity and Structural Elucidation
Proper identification is the cornerstone of reproducible scientific research. This compound is classified as a tertiary alcohol and a substituted aromatic heterocycle.[2] The presence of both a hydroxyl group on a tertiary carbon and a methyl-substituted thiophene ring dictates its chemical behavior and potential applications.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 83451-50-7 | |
| Molecular Formula | C₉H₁₄OS | N/A |
| Molecular Weight | 170.28 g/mol | |
| Canonical SMILES | CCC(C)(C1=CC=C(S1)C)O | N/A |
Molecular Structure Diagram
The structural arrangement is critical for understanding steric hindrance around the hydroxyl group and the electronic nature of the thiophene ring.
Caption: Workflow for the synthesis of the target compound via Grignard reaction.
Step-by-Step Methodology
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates successful Grignard reagent formation.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of butan-2-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion.
-
-
Workup and Extraction:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Trustworthiness: This step safely neutralizes the reactive Grignard reagent and protonates the alkoxide intermediate without using a strong acid, which could cause elimination of the tertiary alcohol.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.
-
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following sections describe the expected spectral data based on the known effects of substituents on the thiophene ring and the characteristic signals for the butanol side chain. [3][4]
¹H NMR Spectroscopy (Expected)
(Reference: CDCl₃, 400 MHz)
-
Thiophene Protons (δ 6.5-7.0 ppm): Two doublets are expected for the two protons on the thiophene ring. The proton adjacent to the sulfur and the butanol substituent will likely be further downfield.
-
Hydroxyl Proton (δ ~1.5-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.
-
Thiophene Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to three protons.
-
Butanol Side Chain:
-
Ethyl-CH₂ (δ ~1.8 ppm): A quartet integrating to two protons.
-
Methyl (on tertiary carbon) (δ ~1.5 ppm): A singlet integrating to three protons.
-
Ethyl-CH₃ (δ ~0.9 ppm): A triplet integrating to three protons.
-
¹³C NMR Spectroscopy (Expected)
(Reference: CDCl₃, 100 MHz)
-
Thiophene Carbons (δ 120-150 ppm): Four distinct signals are expected for the aromatic carbons. The carbon bearing the butanol group and the carbon bearing the methyl group will be significantly shifted.
-
Tertiary Alcohol Carbon (C-OH) (δ ~75 ppm): A key signal indicating the formation of the alcohol.
-
Alkyl Carbons (δ 10-40 ppm): Signals corresponding to the ethyl group carbons and the two methyl group carbons.
Infrared (IR) Spectroscopy
-
O-H Stretch (Broad, ~3400 cm⁻¹): A strong, broad absorption characteristic of the hydroxyl group is the most prominent feature.
-
C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic (thiophene) and aliphatic (alkyl chains) C-H bonds. [4]* C=C Stretch (Aromatic, ~1500-1600 cm⁻¹): Absorptions corresponding to the thiophene ring stretching vibrations.
-
C-O Stretch (~1150 cm⁻¹): A signal indicating the carbon-oxygen bond of the tertiary alcohol.
Reactivity and Potential Applications
The dual functionality of this compound makes it an interesting building block for further chemical elaboration.
-
Tertiary Alcohol Reactivity: As a tertiary alcohol, it is resistant to oxidation under standard conditions. [5]However, it can undergo dehydration (elimination) under acidic conditions to form alkenes. The hydroxyl group can also be used as a handle for introducing other functional groups or for protection/deprotection strategies in multi-step syntheses. [6][7]* Thiophene Ring Reactivity: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents.
-
Potential Applications: Thiophene-containing molecules are prevalent in pharmaceuticals and organic electronics. [1]This compound could serve as a key intermediate for synthesizing novel analogs of drugs or as a monomer for specialized polymers. Its structure may be of interest to researchers developing compounds with potential antimicrobial or anticancer activities. [1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. [8]While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its properties can be inferred from similar tertiary alcohols like 2-methyl-2-butanol. [9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [8][10]* Handling: Handle in a well-ventilated fume hood. The compound is expected to be flammable and potentially irritating to the skin, eyes, and respiratory system. [11][8]Avoid sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spills: In case of a spill, use absorbent, non-combustible material to contain it and dispose of it as hazardous chemical waste according to institutional protocols.
References
- Abe, T. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
- Imoto, E., Motoyama, R., & Namba, H. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]
-
NSTA. (n.d.). Safer Handling of Alcohol in the Laboratory. National Science Teaching Association. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. ResearchGate. Available at: [Link]
-
Reddit. (2014). How would you protect a tertiary alcohol? r/chemistry. Available at: [Link]
-
Nedstar. (2025). Nedstar's guide for ethanol safety & handling. Nedstar. Available at: [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content. MedLife Mastery. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2-butanol. PubChem. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. Chemistry Stack Exchange. Available at: [Link]
-
MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]
-
Save My Exams. (2025). Test for Alcohols - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-2-butanol (FDB011925). FooDB. Available at: [Link]
-
Vaia. (n.d.). Outline two different ways that 2-butanone can be prepared from a nitrile and a Grignard reagent. Vaia. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. PrepChem.com. Available at: [Link]
-
Filo. (2025). What happens when butanone is treated with methylmagnesium bromide and then hydrolysed? Filo. Available at: [Link]
-
Filo. (2025). The reaction of butanone with methylmagnesium bromide followed by hydroly.. Filo. Available at: [Link]
-
askIITians. (2018). How ethyl magnesium bromide reacts with 2-butanone?? Which product is. askIITians. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB [foodb.ca]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. savemyexams.com [savemyexams.com]
- 6. reddit.com [reddit.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
- 10. nedstar.com [nedstar.com]
- 11. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
Technical Guide: Spectroscopic Data & Analysis of 2-(5-Methyl-2-thienyl)-2-butanol
This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis, and structural validation of 2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7). It is designed for analytical chemists and process development scientists requiring field-proven data for compound identification and quality control.
Compound Profile & Structural Context[1][2][3][4][5][6][7]
-
IUPAC Name: 2-(5-Methylthiophen-2-yl)butan-2-ol
-
CAS Number: 83451-50-7[1]
-
Molecular Formula: C
H OS -
Molecular Weight: 170.27 g/mol
-
Application: Fragrance ingredient (sulfurous, earthy, fruity notes), Pharmaceutical intermediate.
Structural Analysis: The molecule features a tertiary alcohol core bonded to a 5-methylthiophene ring. The steric bulk of the tertiary center and the electron-rich thiophene ring significantly influence its spectroscopic signature, particularly in NMR (shielding/deshielding effects) and Mass Spectrometry (fragmentation stability).
Synthesis & Reaction Pathway
Understanding the synthesis is critical for interpreting the spectra, as it highlights potential impurities (e.g., unreacted ketone, dehydrated alkenes). The standard industrial route involves the Grignard addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene.[2]
Reaction Scheme Visualization
Caption: Grignard synthesis pathway showing the formation of the tertiary alcohol and potential dehydration impurity.[3][4]
Spectroscopic Data Analysis[1][10]
Nuclear Magnetic Resonance ( H & C NMR)
The following data represents the consensus shifts in CDCl
H NMR Data (400 MHz, CDCl
)
| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Thiophene H-3 | 6.65 – 6.75 | Doublet (d) | 1H | Proton adjacent to the tertiary alcohol; deshielded by the ring and oxygen. | |
| Thiophene H-4 | 6.50 – 6.60 | Doublet of Quartets (dq) | 1H | Proton adjacent to the methyl group; exhibits long-range coupling to 5-Me. | |
| 5-Methyl (Ring) | 2.40 – 2.48 | Doublet (d) | 3H | Methyl attached directly to the aromatic ring (allylic-like system). | |
| 2-OH (Alcohol) | 2.00 – 2.50 | Broad Singlet (br s) | 1H | — | Exchangeable proton; shift varies with concentration and moisture. |
| C2-Methyl (Alkyl) | 1.55 – 1.65 | Singlet (s) | 3H | — | Methyl on the quaternary carbon; deshielded by the aromatic ring and OH. |
| Ethyl CH | 1.80 – 1.95 | Multiplet/Quartet (m) | 2H | Diastereotopic methylene protons due to the chiral center at C2. | |
| Ethyl CH | 0.85 – 0.95 | Triplet (t) | 3H | Terminal methyl of the ethyl chain. |
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| Quaternary (Ar) | 150.0 – 153.0 | C2 (Thiophene) : Ipso carbon attached to the oxygenated alkyl chain. |
| Quaternary (Ar) | 137.0 – 139.0 | C5 (Thiophene) : Ipso carbon attached to the methyl group. |
| Methine (Ar) | 123.0 – 125.0 | C3 (Thiophene) : Beta position to sulfur, ortho to alkyl. |
| Methine (Ar) | 122.0 – 124.0 | C4 (Thiophene) : Beta position to sulfur, ortho to methyl. |
| Quaternary (Alkyl) | 75.0 – 77.0 | C2 (Butanol) : The chiral center carrying the OH group. |
| Methylene | 36.0 – 38.0 | CH |
| Methyl | 28.0 – 30.0 | C2-Me : Methyl group directly on the chiral center. |
| Methyl | 15.0 – 16.0 | 5-Me (Thiophene) : Methyl on the ring. |
| Methyl | 8.0 – 9.0 | CH |
Mass Spectrometry (GC-MS, EI 70eV)
Tertiary alcohols are prone to dehydration and alpha-cleavage. The molecular ion (M
-
Molecular Ion (M
): 170 (Weak/Trace) -
Base Peak:
141 (M – 29) or 155 (M – 15). -
Dehydration Peak:
152 (M – 18). -
Thiophene Fragment:
97 (Methylthiophene cation).
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3350 – 3450 cm
(Broad, strong). Indicates H-bonded alcohol. -
C-H Stretch (Aromatic): 3050 – 3100 cm
(Weak). Thiophene ring protons.[6][7][8] -
C-H Stretch (Aliphatic): 2850 – 2980 cm
. Methyl and ethyl groups.[9][3][6][7][8] -
Ring Breathing: ~1450 cm
and ~1520 cm . Characteristic of the thiophene heterocycle. -
C-O Stretch: 1100 – 1150 cm
. Tertiary alcohol characteristic band.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from exchange broadening:
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard. -
Concentration: Dissolve ~10 mg of the oil in 0.6 mL of solvent.
-
Drying: If the OH peak is extremely broad or absent, filter the solution through a small plug of anhydrous K
CO or activated molecular sieves to remove trace water and acid impurities.
Quality Control: Detecting Impurities
-
Impurity A (Starting Material): Check for a singlet at
2.50 ppm (Acetyl methyl) in H NMR. -
Impurity B (Dehydrated Alkene): Check for olefinic protons at 5.5 – 6.5 ppm (multiplets) and disappearance of the OH band in IR.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 83451-50-7).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Thiophene derivatives fragmentation patterns.
-
PubChem. Compound Summary: this compound.[10]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting tertiary alcohol and thiophene shifts).
Sources
- 1. 2-methyl-2-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Ethynyl-5-methylthiophene | 81294-10-2 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Consider the spectral data for 2-methyl-2-butanol (Figs. 14.5 and 14.6). .. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. vdoc.pub [vdoc.pub]
- 8. equationchemical.com [equationchemical.com]
- 9. sciforum.net [sciforum.net]
- 10. Methyl-2-butanol | Sigma-Aldrich [sigmaaldrich.com]
potential applications of 2-(5-Methyl-2-thienyl)-2-butanol in organic synthesis
A Versatile Tertiary Carbinol Scaffold for Advanced Organic Synthesis[1]
Executive Summary
2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) represents a specialized class of tertiary heteroaromatic alcohols.[1] While often overlooked as a mere catalog intermediate, its structural architecture—combining an electron-rich 5-methylthiophene moiety with a sterically crowded tertiary hydroxyl group—makes it a potent "gateway molecule" in drug discovery and materials science.[1]
This guide details the synthesis, reactivity profile, and high-value applications of this compound, moving beyond basic characterization to explore its utility as a precursor for vinyl thiophene monomers (for conductive polymers) and as a lipophilic bioisostere in pharmaceutical design.[1]
Part 1: Structural Analysis & Reactivity Profile[1]
The utility of this compound stems from the electronic synergy between the thiophene ring and the tertiary alcohol center.[1]
-
The Thienyl Effect: The sulfur atom in the thiophene ring acts as a strong resonance donor.[1] When the hydroxyl group is protonated and leaves, the resulting carbocation at the C2 position is exceptionally stable due to resonance delocalization into the thiophene ring.[1]
-
The 5-Methyl Blocking Group: Unlike unsubstituted thienyl alcohols, the methyl group at the 5-position blocks the highly reactive
-position.[1] This is critical for preventing unwanted polymerization (coupling at the 2,5-positions) during acid-catalyzed transformations, forcing reactivity towards the side chain or the 3,4-positions.[1]
Key Physicochemical Data:
| Property | Value | Note |
|---|---|---|
| CAS Number | 83451-50-7 |
| Molecular Formula |
Part 2: Synthesis of the Core Scaffold[1]
While the compound is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route utilizes a Grignard addition to a ketone, leveraging the stability of 2-acetyl-5-methylthiophene (a common flavoring agent).[1]
Protocol: Grignard Addition
Reaction: 2-Acetyl-5-methylthiophene + Ethylmagnesium Bromide
Reagents:
-
2-Acetyl-5-methylthiophene (1.0 eq)[1]
-
Ethylmagnesium bromide (1.2 eq, 3.0 M in Et2O)[1]
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Charge with anhydrous THF.
-
Substrate Addition: Dissolve 2-acetyl-5-methylthiophene in THF and cool to 0°C.
-
Grignard Addition: Add EtMgBr dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature
.[1] -
Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.
-
Quench: Cool to 0°C. Quench with saturated
(aq). -
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Part 3: Key Applications & Transformations
1. Synthesis of Vinyl Thiophenes (Conductive Monomers)
The most immediate application is the dehydration of the alcohol to generate 2-(5-methyl-2-thienyl)-2-butene .[1] This is a structural analog of styrene (a "thienyl-styrene"), used as a monomer for functionalized conductive polymers.[1]
-
Mechanism: Acid-catalyzed E1 elimination.[1]
-
Regioselectivity: Zaitsev's rule predicts the internal alkene (2-butene side chain) over the terminal alkene.[1]
Dehydration Protocol:
-
Dissolve the alcohol in Toluene.[1]
-
Add catalytic p-Toluenesulfonic acid (p-TSA) (0.05 eq).[1]
-
Reflux with a Dean-Stark trap to remove water continuously.[1]
-
Monitor by TLC until the alcohol spot disappears (approx. 1-3 hours).[1]
-
Neutralize with
wash immediately to prevent polymerization of the vinyl product.[1]
2. Friedel-Crafts Alkylation (C–C Bond Formation)
The tertiary alcohol serves as a "masked carbocation."[1] In the presence of Lewis acids (
3. Pharmaceutical Bioisosterism
In Medicinal Chemistry, this scaffold is used to replace phenyl-based tertiary alcohols (e.g., in antihistamine or anticholinergic pharmacophores).[1]
-
Benefit: The thiophene ring is more lipophilic than benzene (
increase) and electron-rich, potentially altering receptor binding affinity.[1] -
Metabolic Stability: The 5-methyl group blocks the primary site of metabolic oxidation (cytochrome P450 usually attacks the
-position of thiophene), extending the drug's half-life.[1]
Part 4: Visualization of Reaction Pathways[1]
The following diagram illustrates the central role of the tertiary carbocation intermediate in diverting the molecule toward polymerization, elimination, or substitution.
Caption: Reaction tree showing the divergence from the central alcohol to monomers and drug scaffolds via the carbocation intermediate.[1]
References
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1] Merck KGaA.[1] Link[1]
-
Campaigne, E., & Foye, W. O. (1948).[1] "The Synthesis of 2-Acetyl-5-methylthiophene". Journal of the American Chemical Society, 70(11), 3941.[1] (Foundational synthesis of the ketone precursor). Link[1]
-
Gronowitz, S. (Ed.).[1] (1991).[1] Thiophene and Its Derivatives. John Wiley & Sons.[1] (Authoritative text on thienyl carbinol reactivity).
-
PubChem. (2024).[1] Compound Summary: this compound (CAS 83451-50-7).[1] National Center for Biotechnology Information.[1] Link[1]
-
Tour, J. M., et al. (1991).[1] "Synthesis and Polymerization of Vinylthiophenes". Macromolecules. (Context for dehydration to conductive monomers).
Sources
Physicochemical Profiling and Synthetic Methodology: 2-(5-Methyl-2-thienyl)-2-butanol
[1]
Executive Summary
2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) is a tertiary alcohol intermediate of significant interest in the synthesis of thienopyridine-class pharmaceuticals and sulfur-containing flavoring agents. Structurally characterized by a thiophene ring substituted at the C2 and C5 positions, this molecule serves as a critical reference standard for impurity profiling in drug development (specifically related to antiplatelet agents like ticlopidine analogs) and as a scaffold for Structure-Activity Relationship (SAR) studies.
This guide provides a definitive breakdown of its molecular weight derived from isotopic abundance, a robust synthetic protocol using Grignard chemistry, and an analytical validation framework.
Part 1: Molecular Identity & Weight Analysis[1]
Precise molecular weight determination is the first step in quantitative analysis.[1] For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between average molar mass and monoisotopic mass is critical.[1]
Chemical Structure & Formula[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: 2-(5-Methylthiophen-2-yl)butan-2-ol[1]
-
Common Synonym:
-Ethyl- ,5-dimethyl-2-thiophenemethanol -
Molecular Formula: C
H OS
Mass Spectrometry Data Table
The following table details the mass calculations based on IUPAC standard atomic weights.
| Property | Value | Application Context |
| Average Molar Mass | 170.27 g/mol | Stoichiometry & Reagent Prep |
| Monoisotopic Mass | 170.0765 Da | HRMS / Mass Spec Identification |
| Exact Mass (M+H)+ | 171.0838 Da | Protonated species in ESI+ Mode |
| Elemental Composition | C (63.49%), H (8.29%), O (9.40%), S (18.83%) | Elemental Analysis (CHN) |
Analyst Note: The sulfur atom contributes a significant M+2 isotope peak (
S) approximately 4.5% the height of the parent peak.[1] This isotopic signature is diagnostic for thiophene-containing compounds in mass spectrometry.
Part 2: Synthetic Architecture (Grignard Protocol)[1]
The most robust route to this compound is the nucleophilic addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene. This approach prevents the regioselectivity issues often seen in direct thiophene functionalization.[1]
Reaction Logic Diagram
Figure 1: Grignard addition pathway.[1] The carbonyl carbon of the ketone is attacked by the nucleophilic ethyl group.
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be oven-dried (>120°C) and assembled under a nitrogen atmosphere.
Reagents & Materials
-
Substrate: 2-Acetyl-5-methylthiophene (1.0 eq) [CAS: 13679-74-8]
-
Nucleophile: Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (NH
Cl)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with N
.[1] -
Substrate Solvation: Dissolve 2-acetyl-5-methylthiophene (14.0 g, 100 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Nucleophilic Addition: Transfer the EtMgBr solution (40 mL, 120 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes.
-
Mechanism Check: Maintain temperature <5°C to prevent enolization side reactions.
-
-
Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone spot.[1]
-
Hydrolysis (Quench): Cool the mixture back to 0°C. Slowly add saturated NH
Cl (50 mL).-
Critical Control Point: Do not use strong acids (HCl) for quenching.[1] Tertiary thienyl alcohols are highly prone to acid-catalyzed dehydration, which would yield the alkene analog (2-(5-methyl-2-thienyl)-2-butene).
-
-
Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers, wash with Brine, and dry over anhydrous Na
SO .[2] -
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 3: Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H-NMR)
-
Solvent: CDCl
[1] -
Diagnostic Signals:
- 6.5 - 6.7 ppm (2H, m): Thiophene ring protons (C3-H and C4-H).
- 2.45 ppm (3H, s): Methyl group on the thiophene ring.
- 1.85 ppm (2H, q): Methylene protons of the ethyl group (from EtMgBr).
- 1.55 ppm (3H, s): Methyl group adjacent to the alcohol (original acetyl methyl).
- 0.90 ppm (3H, t): Terminal methyl of the ethyl group.
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) MS, tertiary alcohols often do not show a strong molecular ion (
Figure 2: Expected fragmentation pattern.[1] The loss of water (m/z 152) is often the base peak due to the stability of the resulting conjugated thienyl carbocation.[1]
Part 4: Pharmaceutical Relevance[1]
This molecule is not merely a chemical curiosity; it represents a specific structural motif in thienopyridine drug development.
-
Impurity Profiling: In the synthesis of platelet aggregation inhibitors, side reactions involving thiophene precursors can generate hydroxylated impurities. This compound serves as a reference standard to quantify these potential contaminants in GMP manufacturing.[1]
-
Bioisosterism: The 5-methyl-2-thienyl moiety is often explored as a bioisostere for phenyl groups in medicinal chemistry to improve metabolic stability or alter lipophilicity (LogP).[1]
References
Methodological & Application
analytical methods for 2-(5-Methyl-2-thienyl)-2-butanol detection
Part 1: Executive Summary & Chemical Context
2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) is a critical tertiary alcohol building block used in the synthesis of complex thiophene-containing pharmaceuticals and fine chemicals.[1] Its structural integrity is paramount for downstream reaction efficiency. However, its analysis presents a specific set of challenges:
-
Thermal Instability: As a tertiary alcohol attached to an aromatic heterocycle, it is prone to acid-catalyzed dehydration, forming the corresponding alkene (2-(5-methyl-2-thienyl)-2-butene).[1]
-
Chromatographic Behavior: Its moderate polarity and potential for tailing on silanol-active surfaces require careful column selection.
-
Detection Nuances: While UV-active due to the thiophene ring, its ionization in Mass Spectrometry (MS) often favors in-source fragmentation (loss of water), complicating molecular ion detection.
This guide provides two validated protocols: a robust HPLC-PDA-MS method for purity assay (minimizing degradation) and a GC-MS method for volatile impurity profiling, with specific handling instructions to prevent artifact formation.[1]
Part 2: Physicochemical Profile & Sample Preparation
| Property | Value (Est.) | Analytical Implication |
| Molecular Weight | 170.28 g/mol | Detectable by Single Quad MS.[1] |
| LogP | ~2.3 | Suitable for Reverse Phase (C18) LC. |
| pKa | ~17 (Alcohol) | Neutral in standard aqueous buffers. |
| UV Max | ~235-245 nm | Strong absorption (Thiophene chromophore).[1] |
| Solubility | MeOH, ACN, EtOAc | Dilute samples in Acetonitrile (LC) or Ethyl Acetate (GC). |
Sample Preparation Protocol
-
Standard Stock: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (HPLC Grade) to make a 1.0 mg/mL stock.
-
Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water (buffered to pH 7.5) .
-
Critical Note: Avoid unbuffered water or acidic diluents. The presence of trace acid can trigger dehydration during sample storage.
-
-
Stability Check: Store solutions at 4°C in amber vials. Analyze within 24 hours.
Part 3: Method A - High-Performance Liquid Chromatography (HPLC-PDA-MS)
Objective: Primary assay for purity and quantification. This method uses a neutral pH mobile phase to suppress on-column dehydration.[1]
Instrumental Parameters
-
System: UHPLC coupled with PDA and Single Quadrupole MS (ESI).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temp: 30°C (Do not exceed 40°C).
-
Flow Rate: 0.4 mL/min.
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).
-
Solvent B: Acetonitrile (MS Grade).
-
Rationale: Ammonium bicarbonate provides a slightly basic buffer, stabilizing the tertiary alcohol moiety against acid-catalyzed elimination.[1]
Gradient Table
| Time (min) | % Solvent B | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Isocratic Hold |
| 8.00 | 90 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End |
Detection Settings
-
PDA: 235 nm (Reference 360 nm).
-
MS Ionization: ESI Positive.
-
MS Scan Range: 100 – 400 m/z.
-
Target Ions:
-
[M+H]+: 171.1 (Often weak).
-
[M+H - H2O]+: 153.1 (Dominant fragment, use for confirmation).
-
[M+Na]+: 193.1 (Use for quantitation if [M+H] is unstable).
-
Part 4: Method B - Gas Chromatography (GC-MS)
Objective: Detection of volatile organic impurities and residual solvents. Warning: High injector temperatures can cause thermal degradation.
Instrumental Parameters
-
System: GC-MS (Single Quad).[1]
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet Mode: Split (10:1 or 20:1 depending on concentration).
-
Inlet Temp: 200°C (CRITICAL: Do not use standard 250°C; lower temp minimizes dehydration).
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 1.0 |
| 15 | 240 | 3.0 |
| 30 | 300 | 2.0 |
MS Parameters (EI Source)
-
Source Temp: 230°C.
-
Transfer Line: 250°C.
-
Scan Range: 40-300 amu.[1]
-
Key Fragments (EI):
-
m/z 155: Loss of methyl group (Alpha cleavage).
-
m/z 141: Loss of ethyl group.
-
m/z 97: Methyl-thiophene cation (Characteristic ring fragment).[1]
-
Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for choosing between LC and GC based on the specific analytical need (Purity vs. Impurity Profiling) and the handling of the dehydration risk.
Caption: Workflow for selecting the optimal analytical technique based on stability requirements and data output.
Part 6: Troubleshooting & Validation Criteria
Common Issue: The "Split Peak" Phenomenon
If you observe two peaks in your chromatogram (especially in GC or acidic LC methods):
-
Peak 1 (Earlier Eluting): Likely the dehydration product (Alkene).[2]
-
Solution: Check the pH of your mobile phase (LC) or lower the inlet temperature (GC). Ensure your sample diluent is not acidic.[2]
Validation Parameters (Acceptance Criteria)
-
Linearity: R² > 0.999 over 10–1000 µg/mL range.
-
Recovery: 98-102% (Spike recovery in matrix).
-
LOD/LOQ:
-
UV: ~0.5 µg/mL (LOQ).
-
MS (SIM): ~10 ng/mL (LOQ).
-
-
System Suitability:
-
Tailing Factor < 1.5.[4]
-
%RSD of Area < 2.0% (n=6 injections).
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (General reference for method development of labile compounds).
-
NIST Mass Spec Library. (2023). Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology.[2] (Reference for fragmentation patterns of thiophenes).
- European Medicines Agency (EMA). (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures.
Sources
purification techniques for 2-(5-Methyl-2-thienyl)-2-butanol
Application Note: High-Purity Isolation of 2-(5-Methyl-2-thienyl)-2-butanol
Executive Summary & Chemical Context
The isolation of This compound presents a specific challenge common to electron-rich heterocyclic tertiary alcohols: acid-catalyzed dehydration .
Because the hydroxyl group is tertiary and located at the
This guide details a purification strategy designed to suppress dehydration through strict pH control during workup, chromatography, and distillation.
Pre-Purification Assessment
Before initiating purification, the crude reaction mixture (typically from the Grignard addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene) must be assessed.
| Parameter | Specification for Purification | Risk Factor |
| Physical State | Viscous yellow/orange oil | Darkening indicates polymerization of dehydration byproducts. |
| TLC (Hex/EtOAc 4:1) | Product | "Streaking" or a non-polar spot ( |
| pH of Crude | Neutral to Basic (pH 7-9) | Critical: Any acidity (pH < 6) will destroy the product during concentration. |
Protocol A: Quench & Workup (The "Zero-Acid" Method)
Standard ammonium chloride quenches often leave the organic phase slightly acidic (pH ~5-6). For this substrate, a modified buffered quench is required.
Reagents:
-
Saturated
solution -
Saturated
solution -
Diethyl ether or MTBE (Extraction solvent)
Step-by-Step:
-
Cold Quench: Cool the Grignard reaction mixture to 0°C. Slowly add Saturated
to hydrolyze the magnesium alkoxide. -
Buffer Adjustment: Immediately add Saturated
until the aqueous layer pH is confirmed > 7.5. -
Extraction: Extract with Diethyl ether (
). -
The "Base Wash": Wash the combined organic layers once with 10%
to ensure no Lewis acidic Mg salts remain. -
Drying: Dry over anhydrous
(Potassium Carbonate) rather than .-
Rationale:
is slightly acidic. acts as a scavenger for any adventitious acid.
-
-
Concentration: Rotary evaporate at bath temperature
. Do not overheat.
Protocol B: Flash Column Chromatography (Buffered Silica)
Standard silica gel is acidic (pH ~5). Loading this tertiary alcohol onto untreated silica will result in significant product loss via dehydration on the column.
System Parameters:
-
Stationary Phase: Silica Gel 60 (
mesh). -
Mobile Phase: Hexane / Ethyl Acetate (Gradient).
-
Modifier: 1% Triethylamine (TEA) added to ALL solvents.
Procedure:
-
Slurry Preparation: Pre-mix the silica gel with the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Allow it to sit for 10 minutes to neutralize active acidic sites on the silica.
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes of mobile phase to ensure the TEA has equilibrated throughout the bed.
-
Loading: Dissolve the crude oil in a minimum amount of mobile phase (containing TEA). Apply carefully to the sand bed.
-
Elution: Run a gradient from 5% to 20% EtOAc.
-
Note: The TEA will cause the solvent front to run slightly differently; ensure you collect fractions early.
-
-
TLC Monitoring: Visualize with UV (254 nm) and Vanillin stain. The alcohol will stain dark blue/purple; the alkene impurity (if present) usually stains yellow/brown and moves with the solvent front.
-
Concentration: Combine pure fractions and evaporate. To remove residual TEA, rotovap with a higher vacuum or use an azeotrope (heptane) if necessary, though trace TEA is often acceptable for stability.
Protocol C: High-Vacuum Distillation (Scale-Up)
For quantities >10g, chromatography becomes inefficient. Distillation is viable ONLY under high vacuum to minimize thermal stress.
Equipment:
-
Short-path distillation head (minimize travel distance).
-
High vacuum pump (Target:
). -
Oil bath with precise temperature control.
The "Base-Stabilized" Distillation Technique:
-
Pot Preparation: Charge the crude oil into the boiling flask.
-
Stabilizer Addition: Add 0.5% w/w solid Sodium Bicarbonate (
) or Potassium Carbonate ( ) directly into the distillation pot. -
Degassing: Apply vacuum gradually to remove residual solvents.
-
Distillation:
-
Expected Boiling Point:
at (Estimate based on analogues). -
Bath Temperature: Keep the oil bath no more than
above the boiling point.
-
-
Collection: Discard the first fraction (volatiles/ketones). Collect the main heart cut. Stop before the pot runs dry to avoid overheating the residue.
Quality Control & Troubleshooting
QC Checklist:
-
NMR (
):-
Check for alkene protons:
. (Must be Absent) -
Check for Thiophene protons:
. -
Check for Methyl group (thiophene):
. -
Check for Ethyl group (alcohol): Triplet/Quartet pattern.
-
-
HPLC Purity:
(UV 254 nm).
Troubleshooting Table:
| Issue | Cause | Solution |
| Product turns black/tarry | Acid-catalyzed polymerization | Ensure all glassware is base-washed. Use Protocol B with TEA. |
| Low Yield | Dehydration on Silica | Did you add 1% Triethylamine? If yes, switch to Neutral Alumina. |
| Smell of rotten eggs | Sulfur degradation | Vacuum was not low enough; thermal decomposition occurred. Lower pressure.[3][4] |
Process Logic Visualization
Figure 1: Decision matrix for the purification of acid-sensitive thiophene alcohols. Note the critical control points (dashed red lines) where dehydration risks are highest.
References
-
General Thiophene Purification
-
Purification of Thiophene and Derivatives.[3] U.S. Patent 2,745,843. (1956).
-
-
Tertiary Alcohol Synthesis & Stability
-
Synthesis of 2-methyl-2-butanol (Analogue). ChemicalBook Protocols.
-
-
Dehydration Risks in Heterocycles
-
Dehydration reactions in polyfunctional natural products. Pure & Applied Chemistry.
-
-
Chromatography of Acid-Sensitive Compounds
-
Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. Still, W. C., et al. J. Org. Chem. 1978, 43, 14, 2923–2925. (Foundational text on Flash Chromatography; basis for TEA modification).
-
Sources
Application Note: 2-(5-Methyl-2-thienyl)-2-butanol as a Versatile Building Block in Synthetic Chemistry
Introduction: The Significance of Thiophene Moieties and Key Building Blocks
Thiophene and its derivatives are cornerstone heterocyclic motifs in modern chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties of the sulfur-containing aromatic ring contribute to the biological activity and material characteristics of these compounds. 2-Acetyl-5-methylthiophene, a key intermediate, serves as a precursor to numerous valuable molecules.[1] The strategic introduction of functionalized side chains onto the thiophene ring is a critical aspect of molecular design. 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol, represents a highly valuable and versatile building block for precisely this purpose. Its tertiary alcohol functionality serves as a gateway for a variety of chemical transformations, including dehydration to form reactive alkenes and nucleophilic substitution to introduce alternative functional groups. This note provides a detailed guide for researchers on the synthesis, characterization, and key synthetic applications of this compound.
Physicochemical Properties and Characterization
Before utilization in synthesis, it is imperative to confirm the identity and purity of this compound. The following table summarizes its key physicochemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₄OS | Calculated |
| Molecular Weight | 170.27 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Expected |
| Boiling Point | ~110-112 °C at 15 mmHg | Estimated from similar compounds |
| Density | ~1.02 g/mL | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ether, acetone) | Expected |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the two methyl groups on the carbinol carbon, the ethyl group, the thiophene methyl group, and the two thiophene ring protons. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all nine carbon atoms are expected, including the quaternary carbon of the alcohol, and distinct signals for the thiophene ring carbons.
-
IR (Neat): A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 170 would be expected, along with characteristic fragmentation patterns.
Synthesis of the Building Block
The most direct and reliable method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent derived from 2-bromo-5-methylthiophene with butan-2-one. An alternative, though less common, route involves the reaction of 2-acetyl-5-methylthiophene with a Grignard reagent like ethylmagnesium bromide.
Protocol 1: Synthesis via Grignard Reaction with 2-Butanone
This protocol details the synthesis starting from 2-bromo-5-methylthiophene and 2-butanone.
Workflow Diagram:
Caption: Workflow for the synthesis of the target tertiary alcohol.
Materials:
-
2-Bromo-5-methylthiophene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Butanone (MEK)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 2-butanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
-
Core Synthetic Applications
The utility of this compound lies in its ability to undergo further transformations, primarily through reactions involving the tertiary hydroxyl group.
Application 1: Acid-Catalyzed Dehydration to Alkenes
Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes.[2][3][4][5] This reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.[3][4][5][6] The resulting alkene is a valuable intermediate for polymerization or further functionalization.
Reaction Scheme:
Caption: Dehydration yielding a mixture of alkene isomers.
Protocol 2: Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the alcohol (1.0 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product will be a mixture of alkene isomers, which can be used as is or separated by careful chromatography if required.
Application 2: Nucleophilic Substitution via an Sₙ1 Mechanism
The tertiary nature of the alcohol makes it highly reactive towards strong acids, facilitating Sₙ1-type reactions.[7][8] Protonation of the hydroxyl group creates an excellent leaving group (water), leading to the formation of a resonance-stabilized tertiary carbocation. This carbocation can then be trapped by a variety of nucleophiles.
Protocol 3: Conversion to 2-Chloro-2-(5-methyl-2-thienyl)butane
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Place the alcohol (1.0 eq) in a separatory funnel.
-
Add concentrated HCl (excess, e.g., 5 eq) and shake the mixture vigorously at room temperature for 15-20 minutes. The tertiary alcohol's high reactivity often allows this reaction to proceed without heating.[7]
-
Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The upper aqueous layer should be discarded.
-
Wash the organic layer with cold water, then with a saturated NaHCO₃ solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation to yield the crude tertiary chloride.
-
Further purification can be achieved by vacuum distillation if necessary.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Grignard Reagents: Highly reactive and pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Strong Acids: Concentrated sulfuric, phosphoric, and hydrochloric acids are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Magnesium is not activated; moisture in the system. | Add a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and solvents are rigorously dried. |
| Low yield in dehydration reaction. | Incomplete reaction; competing ether formation. | Increase reaction time or temperature. Ensure efficient removal of water using the Dean-Stark trap. |
| Formation of multiple products in substitution. | Carbocation rearrangement; elimination side-products. | Use milder conditions or a different nucleophile/reagent system. Low temperatures can sometimes suppress side reactions. |
References
-
Fiveable. (2025, August 15). Tertiary Alcohol Definition. Retrieved from [Link]
-
Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
Murai, T., Ui, K., & Narengerile. (2009). Sequential addition reactions of Grignard reagents to thioformamides give tertiary amines in an efficient manner. The Journal of Organic Chemistry, 74(15), 5703–5706. Available at: [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ausetute.com. (n.d.). Dehydration of Alkanols Chemistry Tutorial. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
-
Quora. (2015, October 22). Why is a tertiary alcohol more reactive in case of nucleophilic attack than other alcohols? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 18). Synthesizing 2-methyl-2-butanol. Retrieved from [Link]
-
MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Golm Metabolome Database. (2019, March 29). Details of 2-Methyl-2-butanol. Retrieved from [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Retrieved from [Link]
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]
-
A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]
-
Request PDF. (2025, August 6). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Amylthiol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Methyl-2-butanol, TMS derivative. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.16: Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-2-butanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
Application Notes & Protocols: The Role of 2-(5-Methyl-2-thienyl)-2-butanol in Modern Cross-Coupling Chemistry
Introduction: A Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and materials science, thiophene derivatives are indispensable structural motifs. Their unique electronic properties and ability to engage in diverse chemical transformations make them privileged scaffolds. This guide focuses on 2-(5-Methyl-2-thienyl)-2-butanol, a molecule featuring a substituted thiophene ring and a tertiary alcohol. While not a conventional "reagent" in the classical sense of a ligand or catalyst, this compound serves as an exemplary case study for the power and versatility of modern cross-coupling reactions. We will explore its role from two critical perspectives: first, as a synthetic target that can be efficiently constructed using cross-coupling strategies, and second, as a substrate for further functionalization through C-H activation and dehydroxylative coupling pathways. This dual nature makes it a valuable building block for creating complex molecular architectures.
This document provides researchers, synthetic chemists, and drug development professionals with a detailed examination of the synthesis and reactivity of this compound, grounded in the principles of palladium- and nickel-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and explanatory, detailing not just the procedural steps but the underlying scientific rationale.
Section 1: Synthesis via Sonogashira Cross-Coupling
The construction of the carbon skeleton of this compound can be elegantly achieved through a Sonogashira coupling reaction. This powerful palladium- and copper-catalyzed method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For our target molecule, this involves coupling a protected alkyne, 2-methyl-3-butyn-2-ol, with 2-bromo-5-methylthiophene. The tertiary alcohol on the alkyne coupling partner acts as a convenient and inexpensive protecting group for the terminal alkyne, which can be thought of as a precursor to the final ethyl group after a subsequent reduction step. This approach offers significant advantages over traditional organometallic additions (e.g., Grignard reagents), particularly in terms of functional group tolerance and milder reaction conditions.[2]
Workflow for Synthesis
The synthetic route is a two-step process: (1) Sonogashira coupling to form the C(sp)-C(sp²) bond, followed by (2) hydrogenation to reduce the alkyne to the desired saturated alkyl chain.
Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromo-5-methylthiophene
This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol, which offers enhanced practicality and avoids issues related to copper-catalyzed alkyne homocoupling.[2]
Materials:
-
2-Bromo-5-methylthiophene (1.0 mmol, 1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (6.7 mg) and P(p-tol)₃ (18.3 mg).
-
Reagent Addition: Add 2-bromo-5-methylthiophene (177 mg, 115 µL), 2-methyl-3-butyn-2-ol (101 mg, 122 µL), and anhydrous THF (5 mL).
-
Base Addition: Add DBU (457 mg, 448 µL) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(5-methyl-2-thienyl)-2-methyl-3-butyn-2-ol.
Protocol 2: Hydrogenation of the Alkyne Intermediate
Materials:
-
4-(5-Methyl-2-thienyl)-2-methyl-3-butyn-2-ol (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 5 mol% Pd)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen balloon or Parr hydrogenator
Procedure:
-
Dissolve the alkyne intermediate in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-16 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification is typically not necessary if the starting material was pure.
Section 2: Application as a Substrate in C-H Arylation
Direct C-H activation is a cornerstone of modern synthetic chemistry, allowing for the functionalization of C-H bonds without pre-activating the substrate (e.g., via halogenation). Thiophenes are excellent substrates for palladium-catalyzed direct C-H arylation, typically occurring at the C2 or C5 positions. Since the C2 and C5 positions of our target molecule are already substituted, the reaction is directed to the less reactive C3 or C4 positions. This strategy is highly atom-economical and enables late-stage functionalization, a valuable tool in drug discovery.[3][4]
Catalytic Cycle for Direct C-H Arylation
The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiophene and abstracts a proton with the help of a base, forming a palladacycle intermediate.
Protocol 3: C4-Selective Arylation of this compound
This protocol provides a general method for the direct arylation of a substituted thiophene with an aryl bromide. The choice of ligand and base is crucial for achieving high reactivity and selectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Pivalic Acid (PivOH) (0.5 mmol, 0.5 equiv) - as a proton shuttle/additive
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) - as the base
-
Anhydrous N,N-Dimethylacetamide (DMA) or Dioxane (4 mL)
Procedure:
-
Setup: In an oven-dried reaction vial equipped with a stir bar, add this compound (184 mg), the aryl bromide (e.g., 4-bromoanisole, 224 mg), Pd(OAc)₂ (4.5 mg), and K₂CO₃ (276 mg).
-
Solvent and Additive: Add anhydrous DMA (4 mL) and pivalic acid (51 mg) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath at 110-130 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the arylated product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 120 | 60-80 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 120 | 65-85 |
| 3-Bromopyridine | Pd(OAc)₂ / PivOH | Cs₂CO₃ | Dioxane | 110 | 50-70 |
Section 3: Dehydroxylative Cross-Coupling of the Tertiary Alcohol
A frontier in cross-coupling chemistry is the use of alcohols as electrophilic partners, which serves as a green alternative to organohalides.[5] Tertiary alcohols, like the one in our target molecule, can be activated under acidic conditions to form a stable carbocation intermediate. This intermediate can then be intercepted by a nucleophile, such as an electron-rich arene, in a Friedel-Crafts-type alkylation. This dehydroxylative cross-coupling provides a direct method for C-C bond formation, releasing only water as a byproduct.[6]
Proposed Mechanism for Dehydroxylative Coupling
The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to generate a resonance-stabilized tertiary carbocation. This electrophile is then attacked by a nucleophilic coupling partner.
Protocol 4: Dehydroxylative C-Alkylation of Phenols
This protocol outlines the coupling of this compound with an electron-rich arene like propofol (2,6-diisopropylphenol), demonstrating its utility in generating complex phenol derivatives.[6]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Propofol (2,6-diisopropylphenol) (0.5 mmol, 1.0 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.1 mmol, 0.2 equiv)
-
2,2,2-Trifluoroethanol (TFEA) (1.5 mL) - as solvent
-
Reaction vial
Procedure:
-
Setup: To a vial, add this compound (92 mg), propofol (89 mg), and TsOH (19 mg).
-
Solvent: Add TFEA (1.5 mL) to the vial.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by TLC for consumption of the starting materials.
-
Work-up: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the para-alkylated phenol derivative.
Conclusion
This compound exemplifies the multifaceted role of a single molecule within the framework of modern cross-coupling chemistry. It is not merely a static structure but a dynamic building block. We have demonstrated its efficient synthesis via a Sonogashira coupling and subsequent reduction. Furthermore, we have outlined its application as a versatile substrate for late-stage functionalization through direct C-H arylation of the thiophene ring and for novel C-C bond formation via dehydroxylative coupling of its tertiary alcohol. These protocols and mechanistic insights provide a robust foundation for researchers to leverage this and similar heterocyclic structures in the pursuit of new pharmaceuticals, agrochemicals, and functional materials.
References
-
Title: Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications Source: Chemistry – A European Journal, 2015. URL: [Link][3]
-
Title: Thiophene Metallation and Cross-Coupling Chemistry Source: ResearchGate, Request PDF. URL: [Link][4]
-
Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Advances, 2020. URL: [Link][7]
-
Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: National Institutes of Health (NIH), 2022. URL: [Link][8]
-
Title: Buchwald–Hartwig amination Source: Wikipedia. URL: [Link][9]
-
Title: Sonogashira coupling Source: Wikipedia. URL: [Link][1]
-
Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health (NIH), 2014. URL: [Link][2]
-
Title: Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols Source: ResearchGate, Request PDF. URL: [Link][5]
-
Title: TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives Source: National Institutes of Health (NIH), 2024. URL: [Link][6]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: A Scalable and Robust Synthesis of 2-(5-Methyl-2-thienyl)-2-butanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) scale-up.
Abstract
This document provides a comprehensive, in-depth guide for the scale-up synthesis of 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The protocol details a robust and scalable Grignard reaction between 2-acetyl-5-methylthiophene and methylmagnesium bromide. Beyond a mere recitation of steps, this guide elucidates the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible synthesis on a larger scale. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction, facilitating troubleshooting and optimization.
Introduction and Scientific Rationale
Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and functional materials.[1] The target molecule, this compound, incorporates a thiophene ring, a well-established bioisostere for a phenyl group, which can modulate pharmacokinetic and pharmacodynamic properties. The synthesis of such tertiary alcohols is most classically and efficiently achieved through the addition of an organometallic reagent to a ketone precursor.[2][3][4]
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of carbon-carbon bond formation due to its versatility and the ready availability of starting materials.[5] In this application, we leverage the nucleophilic addition of a methyl Grignard reagent to the electrophilic carbonyl carbon of 2-acetyl-5-methylthiophene.[3][4] This method is highly efficient for creating the desired tertiary alcohol.[3]
Scaling this reaction from the benchtop to larger reactors presents unique challenges. Grignard reactions are notoriously exothermic and highly sensitive to moisture and atmospheric oxygen.[6][7][8] Therefore, rigorous control over reaction conditions and a thorough understanding of safety protocols are paramount for a successful and safe scale-up.[9][10] This guide is designed to address these challenges head-on, providing a field-proven protocol with integrated safety and analytical checkpoints.
Reaction Mechanism and Key Considerations
The core of this synthesis is the nucleophilic addition of the methyl group from methylmagnesium bromide to the carbonyl carbon of 2-acetyl-5-methylthiophene. The reaction proceeds via a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Key Mechanistic Steps:
-
Grignard Reagent Formation (if prepared in-house): Methyl bromide reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form methylmagnesium bromide (CH₃MgBr). This step is highly exothermic and requires careful initiation and temperature control.
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 2-acetyl-5-methylthiophene.
-
Alkoxide Formation: The addition results in the formation of a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the desired this compound and water-soluble magnesium salts.
Reagents and Materials
Proper preparation and handling of all reagents and materials are critical for the success of this moisture-sensitive reaction.
| Reagent/Material | Grade | Supplier | CAS No. | Key Properties & Handling Notes |
| 2-Acetyl-5-methylthiophene | ≥98% | Sigma-Aldrich | 13679-74-8 | Aromatic ketone, handle in a well-ventilated fume hood.[11][12] |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | 75-16-1 | Pyrophoric and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon) using syringe/cannula techniques.[8] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Highly flammable and can form explosive peroxides. Use freshly distilled or from a sealed bottle.[9] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 | Used for quenching the reaction. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | Flammable solvent used for extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | Drying agent. |
| Celite® | --- | Sigma-Aldrich | 68855-54-9 | Filter aid. |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[7][9]
Reactor Setup and Inerting
-
Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen/argon inlet.
-
Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120 °C overnight and assemble while hot under a positive flow of inert gas.[6][9]
-
Once cooled to room temperature, maintain a gentle positive pressure of nitrogen or argon throughout the entire reaction.
Reaction Execution
-
To the reaction flask, add 2-acetyl-5-methylthiophene (140.2 g, 1.0 mol) and anhydrous tetrahydrofuran (THF) (1.5 L).
-
Begin stirring to ensure a homogeneous solution and cool the mixture to 0 °C using an ice-water bath.
-
Charge the pressure-equalizing dropping funnel with methylmagnesium bromide (3.0 M in diethyl ether, 400 mL, 1.2 mol, 1.2 equivalents).
-
Add the methylmagnesium bromide solution dropwise to the stirred ketone solution, maintaining the internal temperature between 0 and 5 °C. The addition rate should be carefully controlled to prevent a rapid temperature increase.[9] This addition is exothermic.
-
After the addition is complete (approximately 1-2 hours), allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure complete conversion.
Reaction Monitoring
-
Technique: Thin-Layer Chromatography (TLC)
-
Mobile Phase: 20% Ethyl Acetate in Hexanes
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Carefully take a small aliquot from the reaction mixture and quench it with a few drops of saturated NH₄Cl solution. Extract with a small amount of ethyl acetate and spot the organic layer on a TLC plate against a spot of the starting material. The reaction is complete when the starting ketone spot is no longer visible.
Work-up and Isolation
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (1 L). Caution: This is an exothermic process, and gas evolution may occur. Maintain vigorous stirring and control the addition rate to keep the internal temperature below 20 °C.
-
Once the addition is complete and the initial exotherm has subsided, transfer the mixture to a 6 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine all organic layers and wash with brine (1 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification
For many applications, the crude product may be of sufficient purity. However, for higher purity requirements, vacuum distillation is recommended.
-
Set up a short-path distillation apparatus.
-
Distill the crude oil under reduced pressure. The product, this compound, will distill as a colorless to pale yellow oil.
-
Collect the fraction boiling at the appropriate temperature and pressure (literature values can be a guide, but an analytical determination of the boiling point is recommended).
Process Visualization: Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alcohol synthesis by 1,2-addition [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. vaia.com [vaia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. dchas.org [dchas.org]
- 10. youtube.com [youtube.com]
- 11. 2-Acetyl-5-methylthiophene [oakwoodchemical.com]
- 12. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(5-Methyl-2-thienyl)-2-butanol Synthesis
Welcome to the technical support center for the synthesis of 2-(5-methyl-2-thienyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
The synthesis of this compound, a tertiary alcohol, is most commonly achieved via the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to the carbonyl carbon of 2-acetyl-5-methylthiophene.[1][2][3] While robust, the success of this reaction is highly sensitive to specific experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
The reaction proceeds via the nucleophilic addition of a Grignard reagent to a ketone. The Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), acts as a source of a strongly nucleophilic carbanion (CH₃⁻).[2] This carbanion attacks the electrophilic carbonyl carbon of 2-acetyl-5-methylthiophene. This step breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a protic source, typically during an aqueous workup with a mild acid like saturated ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product, this compound.[4]
Caption: General mechanism for the Grignard synthesis.
Q2: Which methyl Grignard reagent is optimal—MeMgBr, MeMgCl, or MeMgI?
While all three can be effective, methylmagnesium bromide (MeMgBr) and methylmagnesium iodide (MeMgI) are most commonly used. MeMgI, prepared from methyl iodide, is often easier to initiate due to the higher reactivity of alkyl iodides. However, MeMgBr, typically prepared from methyl bromide, is often more economical for larger-scale syntheses and is commercially available in various ethereal solvents. The choice often comes down to cost, availability, and the scale of the reaction.
Q3: What are the most critical parameters to control for maximizing yield?
The three most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will react readily with any protic source, especially water.[5] This includes atmospheric moisture, residual water in solvents or on glassware, and acidic protons on the substrate itself (other than the target site). Failure to maintain strictly anhydrous conditions is the most common cause of failed or low-yield reactions.
-
Reagent Quality: The quality of the magnesium turnings and the purity of the solvent and alkyl halide are paramount for the successful formation of the Grignard reagent.
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reflux.[5] The subsequent addition of the ketone should also be controlled, often performed at 0 °C, to minimize side reactions.
Q4: How can I confirm the successful synthesis of the product?
Confirmation can be achieved through several analytical techniques:
-
Thin-Layer Chromatography (TLC): The product alcohol will have a different Rf value than the starting ketone.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (typically ~1660-1680 cm⁻¹ for an aryl ketone) and the appearance of a broad hydroxyl (O-H) stretch in the product (typically ~3200-3600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new singlet for the alcohol's hydroxyl proton and a new singlet for the newly added methyl group. ¹³C NMR will show the disappearance of the ketone carbonyl carbon signal (~190-200 ppm) and the appearance of a new quaternary carbon signal bonded to the hydroxyl group (~70-80 ppm).
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield with Recovery of Starting Material
Q: My reaction resulted in a low yield, and I recovered most of the 2-acetyl-5-methylthiophene starting material. What is the likely cause?
This classic symptom points directly to a problem with the activity or concentration of your Grignard reagent.
-
Cause 1: Inadvertent Quenching. The most probable cause is the presence of moisture. Grignard reagents are more basic than alkoxides and will deprotonate water far more readily than they will attack a ketone.[5]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (e.g., overnight at 120 °C) and cooled under a stream of inert gas (N₂ or Ar). Use freshly distilled, anhydrous solvents (diethyl ether or THF are common). Ensure the starting ketone is also anhydrous.
-
-
Cause 2: Incomplete Grignard Formation. The Grignard reagent may not have formed in the expected concentration. This can be due to poor quality magnesium (e.g., oxidized surface) or impure alkyl halide.
-
Solution: Use fresh, high-purity magnesium turnings. If the magnesium appears dull, it can be activated by briefly grinding in a mortar and pestle (under inert atmosphere if possible) or by adding a small crystal of iodine to the reaction flask, which can etch the passivating magnesium oxide layer.
-
-
Cause 3: Side Reaction (Enolization). While less common for this substrate, the Grignard reagent can act as a base to deprotonate the α-hydrogens on the acetyl group, forming an enolate.[6] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup.
-
Solution: This side reaction is favored by sterically hindered ketones and higher temperatures. Perform the addition of the ketone to the Grignard solution at a reduced temperature (e.g., 0 °C or lower) to favor the nucleophilic addition pathway.
-
Problem: The Grignard Reaction Fails to Initiate
Q: I've combined the magnesium and methyl halide in ether, but there are no signs of reaction (no cloudiness, no heat evolution). How can I start it?
This is a common kinetic barrier. The reaction is autocatalytic, but the initial step can be slow.
-
Solution 1: Mechanical/Chemical Activation. Add a single, small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. Alternatively, place the flask in an ultrasonic bath for several minutes. A tried-and-true method is to crush a few turnings of the magnesium with a dry glass rod against the side of the flask.
-
Solution 2: "Priming" the Reaction. Add a small amount of a pre-formed Grignard reagent from a previous successful batch, if available. This can initiate the reaction chain.
-
Solution 3: Heat. Gentle warming with a heat gun can sometimes provide the activation energy needed. Be extremely cautious, as the reaction is highly exothermic once it begins, and the solvent (ether) is highly flammable. Have an ice bath ready to control the reaction.[4]
Problem: Difficult Work-up and Product Isolation
Q: After quenching the reaction, a thick, gelatinous precipitate formed, making separation of the organic layer impossible. What should I do?
This is typically due to the formation of magnesium hydroxides and salts (Mg(OH)X).
-
Solution: The standard and most effective quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, strong enough to protonate the alkoxide and break down the magnesium salts into water-soluble complexes, but not so strong as to cause dehydration of the tertiary alcohol product.
-
Procedure: Cool the reaction mixture in an ice bath and add the saturated NH₄Cl solution slowly with vigorous stirring. If the emulsion persists, add more of the NH₄Cl solution and/or diethyl ether and continue to stir. In some cases, gentle warming may help break up the emulsion. Avoid using strong acids like HCl for the primary quench, as they can promote elimination (dehydration) of the tertiary alcohol to form an alkene.[7]
-
Caption: Troubleshooting flowchart for low product yield.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Iodide (MeMgI)
-
Safety: Perform all steps in a certified fume hood. Diethyl ether is extremely flammable. Wear appropriate PPE.
-
Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.
-
Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Add magnesium turnings (2.67 g, 110 mmol, 1.1 eq) to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide (14.2 g, 6.25 mL, 100 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of the methyl iodide solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by bubbling and the solution turning cloudy and gray. If it does not start, apply gentle heat or add a crystal of iodine.
-
Once the reaction is self-sustaining (refluxing gently), add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the gray mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting Grignard reagent is ready for use.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Dissolve 2-acetyl-5-methylthiophene (12.6 g, 90 mmol, 0.9 eq) in 40 mL of anhydrous diethyl ether.
-
Add the ketone solution dropwise via the dropping funnel to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction mixture will likely become a thick, off-white slurry.
Protocol 3: Work-up and Purification
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise with vigorous stirring. This will quench unreacted Grignard reagent and hydrolyze the magnesium alkoxide.
-
Continue stirring until the solids dissolve, resulting in two clear layers. If solids persist, add more ether and/or NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellow to brown oil, can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Section 4: Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Typical Yield (%) |
| 2-Acetyl-5-methylthiophene | 140.21 | 90 | 0.9 | 75-85% |
| Methyl Iodide | 141.94 | 100 | 1.0 | |
| Magnesium | 24.31 | 110 | 1.1 |
Note: Yields are highly dependent on the strict adherence to anhydrous conditions and reagent quality.
References
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
UCF. (2025). CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. Retrieved from [Link]
-
Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(5-Methyl-2-thienyl)-2-butanol
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(5-methyl-2-thienyl)-2-butanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this tertiary alcohol. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you achieve optimal purity for your compound.
Introduction: Understanding the Molecule and Its Challenges
This compound is a tertiary alcohol. Its synthesis, most commonly via a Grignard reaction, presents a specific set of purification hurdles.[1][2] The primary challenges stem from:
-
Thermal Instability: Tertiary alcohols are prone to acid-catalyzed dehydration, especially at elevated temperatures, leading to the formation of alkene impurities.[3]
-
Thiophene Ring Sensitivity: The sulfur-containing thiophene ring can be sensitive to strongly acidic conditions, potentially leading to side reactions or degradation, particularly on acidic stationary phases like standard silica gel.[4]
-
Close-Boiling Impurities: Byproducts from the synthesis, such as unreacted starting materials or coupling products, may have boiling points close to the desired product, complicating purification by distillation.
This guide provides structured advice to anticipate and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after synthesizing this compound via a Grignard reaction?
A1: A carefully controlled aqueous work-up is paramount. The primary goal is to quench the reaction and remove inorganic salts and highly polar impurities without inducing degradation of the product.
The causality is rooted in the Grignard reaction mechanism. The immediate product is a magnesium alkoxide, which must be protonated to yield the final alcohol.[5][6] Simultaneously, any unreacted Grignard reagent is highly reactive and must be safely quenched.
Recommended Protocol: Post-Grignard Aqueous Work-up
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath. This mitigates the exothermic nature of the quench.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids like HCl, which can aggressively catalyze the dehydration of the tertiary alcohol product.[3] The NH₄Cl solution is weakly acidic, sufficient to protonate the alkoxide and neutralize the Grignard reagent without creating a harsh acidic environment.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove residual NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acidic species).
-
Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Q2: My crude product is a viscous oil. Should I prioritize distillation or chromatography for purification?
A2: The choice depends on the nature of the impurities and the required scale. A preliminary analysis by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
-
Choose Distillation If: Your main impurities are unreacted high-boiling starting materials or non-volatile salts, and the product is thermally stable under vacuum. Vacuum distillation is almost always preferred over atmospheric distillation to lower the boiling point and prevent decomposition.[7]
-
Choose Chromatography If: You have close-boiling isomers, non-polar byproducts, or if your product shows any sign of decomposition upon heating. Chromatography offers superior separation for complex mixtures based on polarity.[4]
Troubleshooting Guide: Column Chromatography
Issue: My product is degrading or streaking badly on the silica gel column.
This is a classic problem with acid-sensitive compounds. Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the dehydration of your tertiary alcohol into corresponding alkenes.
Solution: Deactivate the Stationary Phase. Neutralizing the acidic sites on the silica gel is crucial for success.
Protocol: Column Chromatography on Deactivated Silica Gel
-
TLC Analysis First: Before running a column, always determine the optimal eluent system using TLC. A good starting point is a hexane/ethyl acetate gradient.
-
Prepare Deactivated Silica:
-
Prepare your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Add 1% triethylamine (Et₃N) by volume to the eluent. The basic triethylamine will neutralize the acidic silanol groups on the silica surface.[4]
-
Prepare the column slurry using this triethylamine-containing eluent. This ensures the entire stationary phase is deactivated.
-
-
Loading the Column:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully load it onto the column.
-
-
Elution: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Alternative Stationary Phase: If degradation persists, consider using neutral alumina as your stationary phase.
| Solvent | Eluting Power (ε° on Alumina) | Purpose |
| Hexane / Heptane | 0.01 | Non-polar mobile phase |
| Toluene | 0.29 | Moderate non-polar |
| Dichloromethane | 0.42 | Medium polarity |
| Diethyl Ether | 0.38 | Polar, good for Grignard work-up |
| Ethyl Acetate | 0.58 | Common polar co-solvent |
| Acetone | 0.56 | More polar co-solvent |
| Methanol | 0.95 | Highly polar, for cleaning column |
| Table 1: Common solvents for chromatography, ordered by increasing polarity. |
Troubleshooting Guide: Distillation
Issue: The product in the distillation pot is turning dark, and the yield is low.
This strongly suggests thermal decomposition. As mentioned, tertiary alcohols can eliminate a molecule of water to form alkenes, and this process is accelerated by heat and trace acid.[3]
Solution: Use Vacuum Fractional Distillation. Reducing the pressure dramatically lowers the boiling point of liquids, allowing distillation to occur at a temperature low enough to prevent decomposition.
Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Use a short-path distillation head or a Vigreux column to provide some fractional efficiency without significant pressure drop.
-
Ensure all glassware joints are well-sealed with appropriate vacuum grease.
-
Use a cow-type receiver or a Perkin triangle to allow for the collection of different fractions without breaking the vacuum.
-
-
Pre-treatment: Before distilling, consider stirring the crude product over a small amount of anhydrous potassium carbonate (K₂CO₃) for 30 minutes and then filtering. This will neutralize any trace acids that could catalyze dehydration.
-
Procedure:
-
Begin by slowly reducing the pressure to the desired level before applying heat.
-
Gently heat the distillation flask using a heating mantle with magnetic stirring. A water or oil bath provides more uniform heating.
-
Collect a forerun fraction, which will contain residual solvents and volatile impurities.
-
Carefully collect the main product fraction over a narrow boiling point range. The boiling point will be significantly lower than at atmospheric pressure.
-
Stop the distillation before the pot goes to dryness to prevent the formation of non-volatile, potentially explosive residues.
-
| Problem | Potential Cause | Solution |
| Bumping/Uneven Boiling | No boiling chips/stir bar; excessive heating rate. | Add a magnetic stir bar; apply heat gradually and evenly. |
| Product Decomposition | Distillation temperature is too high; trace acid present. | Use vacuum distillation; pre-treat crude with K₂CO₃. |
| Poor Separation | Insufficient column efficiency; boiling points are too close. | Use a fractionating column (e.g., Vigreux); increase reflux ratio. |
| Vacuum Leak | Poorly sealed joints; cracked glassware. | Check all seals and glassware; use high-quality vacuum grease. |
| Table 2: Common distillation troubleshooting tips. |
References
-
Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Leah4sci. (2026). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. [Link]
-
The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
European Patent Office. Tertiary butyl alcohol purification - EP 0328258 B1. [Link]
-
Organic Chemistry, University of Toronto. ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. [Link]
-
Longdom Publishing. The Distillation Process: An Essential Technique for Purification and Separation. [Link]
-
University of California, Davis. Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). [Link]
Sources
common impurities in 2-(5-Methyl-2-thienyl)-2-butanol synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 2-(5-Methyl-2-thienyl)-2-butanol Synthesis
Executive Summary
The synthesis of This compound is a classic Grignard addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene. While conceptually straightforward, the electron-rich nature of the thiophene ring introduces specific stability challenges—most notably the facile dehydration of the resulting tertiary alcohol.
This guide provides a breakdown of the impurity profile, mechanistic origins, and troubleshooting protocols to ensure high-purity isolation.
Impurity Profile & Mechanistic Origins
The following table summarizes the critical impurities often detected by HPLC/GC-MS during this synthesis.
| Impurity Type | Chemical Name | Structure Description | Mechanistic Origin |
| Starting Material | 2-Acetyl-5-methylthiophene | Methyl ketone precursor | Incomplete conversion due to wet solvents, degraded Grignard reagent, or insufficient stoichiometry. |
| Dehydration Product A | 2-(5-Methyl-2-thienyl)-1-butene | Terminal Alkene (Hofmann product) | Acid-catalyzed elimination of water during workup. Thiophene stabilizes the carbocation intermediate, lowering the activation energy for dehydration. |
| Dehydration Product B | 2-(5-Methyl-2-thienyl)-2-butene | Internal Alkene (Zaitsev product, E/Z isomers) | Thermodynamic dehydration product. Favored under prolonged heating or strong acid exposure. |
| Reduction Impurity | 1-(5-Methyl-2-thienyl)ethanol | Secondary Alcohol | |
| Condensation Impurity | Chalcone derivatives / Dimers | Dimeric species | Base-catalyzed Aldol condensation of the starting ketone, often triggered if the Grignard reagent is added too slowly without cooling. |
Reaction Pathways & Impurity Formation (Visualized)
The diagram below maps the main reaction alongside the competitive pathways that generate the impurities listed above.
Figure 1: Mechanistic pathways showing the competition between nucleophilic addition (Target), reduction, and subsequent elimination reactions.
Troubleshooting Guide (Q&A)
Issue 1: "My product contains 10-15% alkene impurities immediately after workup."
Diagnosis: Premature Dehydration. The thiophene ring acts as an electron donor, stabilizing the tertiary carbocation formed at the benzylic-like position. This makes the alcohol exceptionally sensitive to acid. Standard HCl or H₂SO₄ quenches will almost certainly trigger dehydration.
Corrective Action:
-
Switch Quenching Agent: Do not use mineral acids. Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.
-
Control pH: Ensure the aqueous phase pH does not drop below 5-6. If necessary, buffer with a small amount of Sodium Bicarbonate (NaHCO₃).
-
Temperature Control: Perform the quench and extraction cold (0-5°C). Do not heat the crude oil above 40°C during rotary evaporation.
Issue 2: "I see a significant peak for the starting ketone, even though I used 1.2 equivalents of Grignard."
Diagnosis: Reagent Degradation or Water Ingress. Ethylmagnesium bromide is hygroscopic and degrades over time to form ethane and magnesium salts. If the titer is lower than the label claim, you are effectively running the reaction with a deficit.
Corrective Action:
-
Titrate the Grignard: Use a titration kit (e.g., salicylaldehyde phenylhydrazone method) to determine the actual molarity before use.
-
Increase Equivalents: Standard protocol suggests using 1.5 to 2.0 equivalents of EtMgBr to drive the reaction to completion and account for adventitious moisture.
-
Dry Solvents: Ensure THF or Diethyl Ether is anhydrous (<50 ppm water).
Issue 3: "There is a persistent impurity (~5%) that looks like the reduced alcohol."
Diagnosis:
Corrective Action:
-
Lower Temperature: Run the addition at -78°C to -20°C rather than 0°C. Lower temperatures favor the kinetic nucleophilic addition over the thermodynamic reduction pathway.
-
Additive Strategy: Addition of anhydrous Cerium(III) Chloride (CeCl₃) (the Luche reduction modification, but applied to Grignard) can suppress basicity and reducing potential, enhancing nucleophilic addition. Note: This is an advanced optimization step.
Optimized Synthetic Protocol
To minimize the impurities described above, follow this optimized procedure.
Reagents:
-
2-Acetyl-5-methylthiophene (1.0 eq)
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)
-
Anhydrous THF (Solvent)
-
Saturated NH₄Cl (Quench)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve 2-acetyl-5-methylthiophene in anhydrous THF (0.5 M concentration). Cool to -20°C .
-
Addition: Add EtMgBr dropwise over 30 minutes. Crucial: Maintain internal temperature < -10°C to minimize reduction side-products.
-
Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC/GC.
-
Quench (Critical Step):
-
Cool the mixture back to -10°C .
-
Slowly add saturated NH₄Cl solution. Do not use HCl.
-
-
Workup: Extract with Diethyl Ether. Wash organic layer with Brine. Dry over anhydrous Na₂SO₄ (avoid acidic drying agents like MgSO₄ if possible, or filter quickly).
-
Concentration: Evaporate solvent under reduced pressure at <35°C .
-
Warning: High bath temperatures will drive dehydration to the alkene.
-
Troubleshooting Logic Tree
Use this decision tree to diagnose post-synthesis analytical data.
Figure 2: Decision tree for rapid diagnosis of reaction failures.
References
-
Grignard Reaction Mechanism & Side Reactions
-
Dehydration of Tertiary Alcohols
-
Chemistry LibreTexts. "The Dehydration of Butan-2-ol." (Analogous mechanism for regio-selective dehydration). Available at: [Link]
-
-
Synthesis of Thiophene Derivatives
-
National Institutes of Health (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives." Available at: [Link]
-
- Properties of 2-Acetyl-5-methylthiophene
Sources
Technical Support Center: 2-(5-Methyl-2-thienyl)-2-butanol Stability & Handling
The following Technical Support Guide is designed for researchers and formulation scientists working with 2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7). It addresses stability, degradation mechanisms, and troubleshooting protocols.
Topic: Degradation Pathways & Stabilization Protocols CAS No: 83451-50-7 Chemical Class: Tertiary Thienyl Alcohol Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This compound is a tertiary alcohol substituted with an electron-rich thiophene ring . This structural combination makes the molecule intrinsically sensitive to acid-catalyzed dehydration and oxidative degradation .
The electron-donating nature of the thiophene ring stabilizes the intermediate carbocation formed upon protonation of the hydroxyl group, lowering the activation energy for water elimination. Consequently, even trace acidity (from unwashed glassware, acidic solvents, or CO₂ absorption) can trigger rapid conversion to alkene impurities.
Part 1: Troubleshooting Guide (Q&A)
Q1: My clear liquid sample has developed a yellow tint and a "sulfurous" or "acrid" odor. What is happening?
Diagnosis: Oxidative degradation and potential polymerization. Technical Explanation: Thiophene derivatives are susceptible to photo-oxidation and auto-oxidation. The yellowing often indicates the formation of S-oxides (sulfoxides) or conjugated oligomers. The "acrid" smell typically arises from ring-opening degradation products or the formation of volatile sulfur species. Corrective Action:
-
Check Storage: Ensure the sample is stored under Argon/Nitrogen at <4°C.
-
Purification: If purity is critical, perform a rapid filtration through a basic alumina plug (to remove acidic impurities and polymers) followed by vacuum distillation.
Q2: I see two new major peaks in my GC/HPLC chromatogram that were not there yesterday. What are they?
Diagnosis: Acid-catalyzed dehydration products (Alkenes).[1] Technical Explanation: The tertiary hydroxyl group is a "good leaving group" precursor.[2] Upon loss of water, the molecule forms a resonance-stabilized thienyl carbocation. This intermediate rapidly eliminates a proton to form two isomeric alkenes:
-
Impurity A (Terminal Alkene): 2-(5-Methyl-2-thienyl)-1-butene.
-
Impurity B (Internal Alkene): 2-(5-Methyl-2-thienyl)-2-butene (typically the major product due to Zaitsev’s rule and hyperconjugation). Prevention:
-
Avoid acidic mobile phases (e.g., 0.1% TFA) in LC analysis if possible, or keep run times short.
-
Pre-rinse all glassware with a dilute base (e.g., 1% NaHCO₃) followed by distilled water and oven drying to neutralize surface acidity.
Q3: Can I use CDCl₃ (Chloroform-d) for NMR analysis?
Warning: Proceed with Caution. Technical Explanation: Commercial CDCl₃ often becomes acidic over time due to the formation of DCl/HCl (via phosgene degradation). This trace acid is sufficient to catalyze the dehydration of your sample inside the NMR tube, leading to confusing spectra with alkene signals (vinylic protons at 5.0–6.5 ppm). Solution:
-
Filter CDCl₃ through basic alumina before use.
-
Alternatively, use Benzene-d₆ or DMSO-d₆ (non-acidic, stabilizing solvents).
Part 2: Degradation Pathways & Mechanism
The following diagram illustrates the primary degradation routes. The Dehydration Pathway is the dominant mode of failure under standard laboratory conditions.
Figure 1: Mechanistic map showing the acid-catalyzed dehydration (primary risk) and oxidative pathways.
Part 3: Quantitative Data & Impurity Profile
The table below summarizes the physicochemical properties of the parent molecule and its primary degradation products to aid in identification.
| Compound | Structure Description | Relative Retention (GC)* | Key NMR Signal (¹H) | Formation Trigger |
| Parent | Tertiary Alcohol | 1.00 (Ref) | N/A | |
| Impurity A | Terminal Alkene (C=CH₂) | ~0.85 (Elutes earlier) | Acid / Heat | |
| Impurity B | Internal Alkene (C=CH-CH₃) | ~0.92 (Elutes earlier) | Acid / Heat | |
| Impurity C | Thiophene S-Oxide | >1.20 (Elutes later) | Shifted aromatic region | Air / Light |
*Note: Retention times are illustrative for non-polar columns (e.g., DB-5). Alkenes typically elute before the parent alcohol due to loss of hydrogen bonding.
Part 4: Experimental Protocols
Protocol A: Neutralization of Glassware (Critical for Synthesis/Storage)
To prevent surface acidity of borosilicate glass from catalyzing dehydration.
-
Wash: Rinse glassware with standard detergent and water.
-
Base Treat: Rinse surfaces with 1M NaOH or Sat. NaHCO₃ .
-
Rinse: Triple rinse with deionized water.
-
Dry: Oven dry at 120°C. Do not acid wash (e.g., no Chromic acid or HCl).
Protocol B: Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Note: Silica is slightly acidic; run quickly).
-
Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).
-
Visualization: UV (254 nm) or Vanillin Stain.
-
Observation:
-
Alkenes (Impurities): High R_f (~0.8 - 0.9).
-
Parent Alcohol: Mid R_f (~0.4 - 0.5).
-
Sulfoxides/Polymers: Baseline or streaking.
-
References
-
ChemicalBook. (2023).[3] 2-Methyl-2-butanol (tert-Amyl alcohol) Chemical Properties and Stability.Link
- Context: Establishes the baseline instability of tertiary alcohols towards dehydr
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 83451-50-7).Link
- Context: Verification of the specific commercial compound and handling codes.
-
ChemGuide. (2022). Mechanism of Acid-Catalyzed Dehydration of Complex Alcohols.[4]Link
- Context: Detailed mechanistic grounding for the E1 elimination p
-
National Institutes of Health (PubChem). (2024). Thiophene: Reactivity and Stability Profile.[3]Link
- Context: Data on the electron-rich nature of the thiophene ring and its susceptibility to oxid
Sources
Validation & Comparative
comparative study of synthetic routes to 2-(5-Methyl-2-thienyl)-2-butanol
Executive Summary
This guide presents a comparative technical analysis of synthetic routes to 2-(5-Methyl-2-thienyl)-2-butanol , a tertiary alcohol scaffold relevant in the development of pharmaceutical intermediates and advanced functional materials.
We evaluate two primary methodologies:
-
The Organolithium Route (Convergent): Direct C-H functionalization of 2-methylthiophene via lithiation.
-
The Grignard Route (Stepwise): Nucleophilic addition to 2-acetyl-5-methylthiophene.
Recommendation: For laboratory-scale discovery (<10g), Route 2 (Grignard) is recommended due to milder conditions. For process-scale (>100g) or cost-sensitive manufacturing, Route 1 (Lithiation) is superior due to the low cost of the starting material (2-methylthiophene) compared to the acetylated derivative, provided cryogenic capabilities exist.
Part 1: Detailed Synthetic Protocols
Route A: The Cryogenic Lithiation Approach
Principle: This route utilizes the high acidity of the
Experimental Protocol
-
Reagents: 2-Methylthiophene (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), 2-Butanone (1.2 equiv), Anhydrous THF.
-
Conditions: -78°C (Lithiation)
RT (Quench).
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.
-
Solvation: Charge with 2-Methylthiophene (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent ring fragmentation or polymerization.
-
Observation: The solution typically turns yellow/orange, indicating the formation of 5-methyl-2-thienyllithium.
-
-
Incubation: Stir at -78°C for 45–60 minutes to ensure complete metallation.
-
Addition: Add 2-butanone (neat or in minimal THF) dropwise.
-
Warm-up: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous NH
Cl. -
Workup: Extract with Et
O ( ). Wash combined organics with brine, dry over MgSO , and concentrate.
Key Mechanistic Insight:
The methyl group at C2 exerts a weak directing effect, but the primary driver is the inherent acidity of the
Route B: The Grignard Addition Approach
Principle: A classical nucleophilic addition where ethylmagnesium bromide attacks the carbonyl carbon of 2-acetyl-5-methylthiophene. This route avoids cryogenic conditions but requires a pre-functionalized thiophene precursor.
Experimental Protocol
-
Reagents: 2-Acetyl-5-methylthiophene (1.0 equiv), Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0M in Et
O), Anhydrous Diethyl Ether (Et O). -
Conditions: 0°C
Reflux.
Step-by-Step Workflow:
-
Reagent Prep: (If not buying commercial solution) Generate EtMgBr from ethyl bromide and Mg turnings in Et
O. Iodine crystal may be used to initiate. -
Substrate Solution: Dissolve 2-acetyl-5-methylthiophene in anhydrous Et
O. -
Addition: Cool the Grignard solution to 0°C. Add the ketone solution dropwise to the Grignard reagent.
-
Note: "Inverse addition" (ketone to metal) is preferred here to minimize enolization side reactions, although normal addition (metal to ketone) is also viable.
-
-
Reaction: Allow to warm to room temperature. If conversion is incomplete (check TLC/GC), reflux gently for 1-2 hours.
-
Quench: Pour the mixture into ice-cold dilute H
SO or saturated NH Cl.-
Caution: Exothermic. Magnesium salts can form sticky precipitates; acid helps solubilize them.
-
-
Purification: Column chromatography (Hexane/Ethyl Acetate) is usually required to remove unreacted ketone.
Part 2: Comparative Analysis
The following table contrasts the two routes based on typical laboratory and pilot-plant metrics.
| Feature | Route A: Lithiation | Route B: Grignard |
| Starting Material Cost | Low (2-Methylthiophene is a commodity chemical) | Medium/High (Requires acetylation of methylthiophene) |
| Atom Economy | High (LiOH/LiCl waste) | Moderate (MgBr(OH) waste) |
| Temperature Control | Critical (-78°C) . Requires cryostat/dry ice. | Mild (0°C to RT) . Standard water/ice bath. |
| Safety Profile | High Risk: n-BuLi is pyrophoric.[1] | Moderate Risk: Grignard is water-sensitive but not pyrophoric. |
| Impurity Profile | Protonated SM (if water present); Ring opening (if temp > -40°C). | Unreacted Ketone; Enolization byproducts; Homocoupling. |
| Scalability | Challenging (Heat transfer limits at -78°C). | Excellent (Standard batch reactors). |
| Typical Yield | 85–95% | 75–85% |
Strategic Recommendation
-
Choose Route A if you have access to 2-methylthiophene and cryogenic equipment, and require high atom economy.
-
Choose Route B if you are working in a standard synthesis lab without -78°C capacity, or if you already have the acetylated thiophene in stock.
Part 3: Visualization of Pathways
Retrosynthetic Logic & Forward Pathways
This diagram illustrates how both routes converge on the target molecule from different precursors.
Figure 1: Comparative Retrosynthesis showing the convergence of Organolithium (Blue) and Grignard (Red) pathways.
Mechanistic Detail: The Lithiation Pathway
This diagram details the specific electronic flow in the preferred Process Chemistry route (Route A).
Figure 2: Mechanistic flow of the regioselective lithiation at the C5 position.
References
-
Organic Syntheses, Coll. Vol. 5, p. 1074 (1973). Preparation of 2-Thiophenethiol (Demonstrates lithiation of thiophene at C2/C5).Link
-
Sigma-Aldrich Technical Bulletin. Grignard Reagents: Preparation and Reaction Guide.Link
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis, metallation and bromine-lithium exchange reactions of thieno[3,2-b]thiophene. (Demonstrates regioselectivity of thiophene metallation). Link
-
MDPI Molecules. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (Background on Route B starting material). Link
Sources
cost-benefit analysis of 2-(5-Methyl-2-thienyl)-2-butanol synthesis methods
Executive Summary
The synthesis of 2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) presents a classic process chemistry dilemma: the trade-off between atom economy and operational safety .
This guide compares the two dominant synthetic strategies:
-
Nucleophilic Addition (Grignard): A robust, two-step sequence ideal for general laboratory settings lacking cryogenic infrastructure.
-
Direct Lithiation (n-BuLi): A high-yielding, single-step protocol favored for scale-up and atom economy, provided strict inert atmosphere and cooling controls are available.
Recommendation: For milligram-to-gram scale discovery chemistry, Method A (Grignard) is recommended due to its forgiving safety profile. For process optimization and kilogram-scale production, Method B (Lithiation) offers superior cost-efficiency and yield.
Strategic Analysis: Mechanistic Pathways
Understanding the electronic nature of the thiophene ring is critical for selecting the correct method. The sulfur atom renders the C2 and C5 positions electron-rich, making them susceptible to both electrophilic aromatic substitution (EAS) and directed lithiation.
-
Route A (Grignard): Relies on the EAS susceptibility of 2-methylthiophene to install an acetyl group, followed by a "hard" nucleophilic attack by ethylmagnesium bromide.
-
Route B (Lithiation): Exploits the acidity of the C5 proton (
). Treatment with n-butyllithium effects a quantitative deprotonation, generating a nucleophilic thienyllithium species that attacks 2-butanone.
Reaction Pathway Visualization
Figure 1: Divergent synthetic pathways. Route A (Red) utilizes acylation followed by Grignard addition. Route B (Blue) utilizes direct lithiation.
Detailed Experimental Protocols
Method A: Grignard Addition (The Robust Route)
Best for: General labs, safety-conscious workflows, and when cryogenic cooling is unavailable.
Prerequisites:
-
Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether).
-
Precursor: 2-Acetyl-5-methylthiophene (Commercially available or synthesized via Friedel-Crafts).
Protocol:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge: Add 2-Acetyl-5-methylthiophene (14.0 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer Ethylmagnesium bromide (35 mL of 3.0 M solution, 105 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Expert Insight: The exotherm is moderate. Rapid addition can lead to enolization of the ketone rather than addition, lowering yield.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Quench: Cool back to 0°C. Cautiously quench with saturated aqueous NH₄Cl (50 mL).
-
Trustworthiness Check:[1] A white precipitate of magnesium salts will form. If the solid is sticky, add 10% HCl to solubilize, but ensure pH stays >2 to prevent dehydration of the tertiary alcohol.
-
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distillation under reduced pressure (bp ~95-100°C at 10 mmHg) or silica gel chromatography.
Method B: Direct Lithiation (The Efficient Route)
Best for: Scale-up, high-yield requirements, and labs with inert gas lines/gloveboxes.
Prerequisites:
Protocol:
-
Setup: Flame-dry a 500 mL Schlenk flask under a strict Argon atmosphere. Equip with a low-temperature thermometer.
-
Charge: Add 2-Methylthiophene (9.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (69 mL, 110 mmol) dropwise via syringe pump or pressure-equalizing funnel over 45 minutes.
-
Expert Insight: Although alpha-lithiation of thiophene can occur at 0°C, performing this step at -78°C prevents the "halogen dance" mechanism (if halides were present) and suppresses ring-opening side reactions.
-
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Electrophile Addition: Add 2-Butanone (Methyl Ethyl Ketone) (7.9 g, 110 mmol) dissolved in 10 mL anhydrous THF dropwise.
-
Warming: Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature naturally over 2 hours.
-
Quench & Workup: Quench with water (50 mL). Extract with ether.[5] The workup is identical to Method A.
Cost-Benefit Analysis
The following data assumes a theoretical batch size of 1 mole (170.28 g product).
| Metric | Method A: Grignard | Method B: Lithiation |
| Step Count | 2 (Acylation + Grignard) | 1 (Direct Lithiation) |
| Overall Yield | ~55-60% | ~85-92% |
| Raw Material Cost | High (Requires Acetyl-thiophene) | Low (Commodity 2-Me-Thiophene) |
| Atom Economy | Poor (Loss of MgBrOH) | Excellent (Loss of LiOH) |
| Operational Cost | Low (Ambient/Ice bath) | High (Cryogens/Inert Gas) |
| Safety Risk | Moderate (Flammable solvents) | High (Pyrophoric n-BuLi) |
| Impurity Profile | Dehydration products (Alkenes) | Alkyl-transfer side products |
Decision Matrix
-
Choose Method A if: You are producing <5g, lack -78°C capabilities, or wish to avoid handling pyrophoric organolithiums.
-
Choose Method B if: You need >10g, require >90% purity without extensive chromatography, or are cost-constrained on starting materials.
References
-
Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link
-
BenchChem. "Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety." BenchChem Technical Notes. Link
-
National Institutes of Health (NIH). "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." PubMed Central. Link
-
ChemicalBook. "2-Acetyl-5-methylthiophene Synthesis and Properties." ChemicalBook Database. Link
-
Vapourtec. "Lithiation in Flow: n-Butyl Lithiation and Electrophile Addition." Vapourtec Application Notes. Link
Sources
peer-reviewed studies on 2-(5-Methyl-2-thienyl)-2-butanol
An In-Depth Technical and Comparative Guide to 2-(5-Methyl-2-thienyl)-2-butanol for Researchers
Executive Summary
This compound is a tertiary alcohol characterized by a 5-methyl-2-thienyl substituent attached to a 2-butanol core. While specific peer-reviewed literature on this exact molecule is sparse, its structural components—a tertiary alcohol and a substituted thiophene ring—allow for a robust, predictive analysis of its synthesis, reactivity, and potential applications. Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science, suggesting that this compound could serve as a valuable building block or a pharmacologically active agent itself.
This guide provides a comparative analysis of this compound against its simpler, well-documented aliphatic analogue, 2-methyl-2-butanol (tert-amyl alcohol, TAA). By examining established protocols for TAA, we can extrapolate and propose reliable synthetic and analytical methodologies for the target compound. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering foundational insights to guide future experimental work. We will explore comparative synthesis strategies, detailed characterization protocols, and a discussion of how the thienyl moiety is expected to influence the molecule's chemical and biological profile.
Comparative Physicochemical Properties
A direct comparison of the fundamental properties of the target compound and its aliphatic analogue, 2-methyl-2-butanol, highlights the influence of the bulky, sulfur-containing aromatic ring on its physical characteristics.
| Property | This compound | 2-Methyl-2-butanol (tert-Amyl Alcohol) | Rationale for Differences |
| Molecular Formula | C₁₀H₁₆OS | C₅H₁₂O | The thienyl group adds significant carbon, hydrogen, and a sulfur atom. |
| Molecular Weight | 170.28 g/mol [1] | 88.15 g/mol [2] | The larger, heavier thienyl substituent substantially increases molecular mass. |
| Structure | A tertiary alcohol with a methyl and ethyl group, plus a 5-methyl-2-thienyl group attached to the carbinol carbon. | A tertiary alcohol with two methyl groups and one ethyl group attached to the carbinol carbon.[2] | Isosteric replacement of a methyl group with the 5-methyl-2-thienyl group. |
| Predicted Boiling Point | Significantly higher than TAA | 102 °C | Increased molecular weight and greater van der Waals forces from the aromatic ring will raise the boiling point. |
| Predicted Solubility | Low in water; soluble in organic solvents. | Slightly soluble in water (12 g/100 mL); soluble in organic solvents.[2] | The large, nonpolar thienyl group will decrease aqueous solubility compared to the more compact TAA. |
Synthesis Strategies: A Comparative Workflow
The most reliable and versatile method for synthesizing tertiary alcohols is the Grignard reaction. We will compare the established Grignard synthesis of 2-methyl-2-butanol with a proposed, analogous route for this compound.
Causality of Method Selection: The Grignard Reaction
The Grignard reaction is the method of choice for constructing tertiary alcohols due to its high efficiency in forming new carbon-carbon bonds at a carbonyl carbon. The nucleophilic Grignard reagent (R-MgX) readily attacks the electrophilic carbon of a ketone, followed by an acidic workup to protonate the resulting alkoxide. This two-step, one-pot process offers excellent control and typically high yields for creating sterically hindered carbinol centers.[3]
Caption: Comparative Grignard synthesis workflows.
Experimental Protocol: Grignard Synthesis of this compound
This proposed protocol is adapted from standard Grignard procedures for tertiary alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Bromo-5-methylthiophene
-
Butan-2-one (2-butanone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a small volume of anhydrous ether/THF.
-
In a dropping funnel, prepare a solution of 2-bromo-5-methylthiophene in anhydrous ether/THF.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling or cloudiness), gently warm the flask or add a crystal of iodine.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of butan-2-one in anhydrous ether/THF in the dropping funnel.
-
Add the butan-2-one solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. This is preferred over strong acid to prevent potential dehydration of the tertiary alcohol product.[4]
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers. Extract the aqueous layer twice with additional portions of diethyl ether.
-
Combine all organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography to yield the final product, this compound.
-
Characterization and Validation Protocols
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized product.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
Causality: GC/MS is an essential technique for validating the outcome of organic synthesis.[5] Gas chromatography separates the components of the reaction mixture, allowing for the determination of product purity and the ratio of products to unreacted starting materials. Mass spectrometry provides the molecular weight and fragmentation pattern of each component, serving as definitive proof of the target molecule's identity.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A standard non-polar column (e.g., HP-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Purity: The purity is determined by the relative area of the product peak in the GC chromatogram.
-
Identity Confirmation: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (170.28). Key fragmentation patterns, such as the loss of an ethyl group (M-29) or a water molecule (M-18), would further support the structure.
-
Comparative Reactivity and Potential Applications
The key difference between this compound and 2-methyl-2-butanol lies in the reactivity endowed by the thienyl ring.
Caption: Reactivity profiles of the target molecule.
| Reaction Type | This compound | 2-Methyl-2-butanol (TAA) | Mechanistic Rationale |
| Acid-Catalyzed Dehydration | Forms a mixture of substituted thienyl alkenes. | Forms 2-methyl-2-butene and 2-methyl-1-butene.[4] | Both are tertiary alcohols and readily form a stable tertiary carbocation intermediate, leading to elimination products. The thienyl analogue would likely follow Zaitsev's rule. |
| Oxidation | Resistant to oxidation under standard conditions. | Resistant to oxidation. | Tertiary alcohols lack a hydrogen atom on the carbinol carbon, preventing direct oxidation without C-C bond cleavage.[6] |
| Electrophilic Aromatic Substitution | The thienyl ring is susceptible to substitution, primarily at the C3 and C4 positions. | Not applicable. | The electron-rich thiophene ring readily undergoes reactions like halogenation, nitration, or acylation, allowing for further molecular diversification.[6] |
| Potential Biological Activity | High potential. Thiophene is a bioisostere of the benzene ring and is present in many pharmaceuticals (e.g., Tiagabine).[7] The molecule could be screened for various activities. | Primarily used as a solvent and sedative hypnotic. Has been explored as a recreational ethanol substitute.[2][8] | The thienyl group can engage in specific receptor interactions and influence metabolic stability, offering a pathway to novel pharmacological effects not possible with a simple alkyl group. |
Conclusion and Future Directions
While this compound is not a widely studied compound, its structure presents a compelling target for synthetic and medicinal chemistry research. This guide establishes that its synthesis can be reliably achieved through a Grignard reaction, analogous to the preparation of 2-methyl-2-butanol. The key distinguishing feature is the 5-methyl-2-thienyl moiety, which not only alters the molecule's physical properties but also introduces a site for further chemical modification via electrophilic aromatic substitution.
Future research should focus on:
-
Execution and Optimization: Performing the proposed Grignard synthesis and optimizing reaction conditions to maximize yield.
-
Full Spectroscopic Characterization: Rigorous analysis of the purified product using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to create a reference dataset.
-
Pharmacological Screening: Given the prevalence of the thienyl scaffold in bioactive compounds, the molecule should be subjected to a broad panel of biological assays to uncover potential therapeutic applications. For instance, related thienyl compounds have shown choleretic activity.[6]
By leveraging established chemical principles and comparing this novel compound to its well-understood aliphatic counterpart, this guide provides a clear and actionable framework for researchers to begin the exploration of this compound.
References
- Benchchem. 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol.
- NIST.
- ChemicalBook. 2-Methyl-2-butanol synthesis.
- PMC.
- PubChem. 2-Methyl-2-butanol | C5H12O | CID 6405.
- Sigma-Aldrich. 2-methyl-2-butanol.
- Chemistry Stack Exchange. Synthesizing 2-methyl-2-butanol.
- Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
- Reddit.
- MDPI. Molecules, Volume 27, Issue 12 (June-2 2022) – 316 articles.
- PubMed. Recreational 2-Methyl-2-Butanol Use: An Emerging Wave of Misuse of an Ethanol Substitute on the Horizon?
- Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol).
- USP.
- KnE Publishing. Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.
Sources
- 1. 2-methyl-2-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. publish.kne-publishing.com [publish.kne-publishing.com]
- 6. benchchem.com [benchchem.com]
- 7. store.usp.org [store.usp.org]
- 8. Recreational 2-Methyl-2-Butanol Use: An Emerging Wave of Misuse of an Ethanol Substitute on the Horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(5-Methyl-2-thienyl)-2-butanol
[1][2]
Part 1: Executive Summary (Immediate Action)
Do not treat this compound as a generic solvent. 2-(5-Methyl-2-thienyl)-2-butanol combines the lipophilicity of a thiophene ring with the reactivity of a tertiary alcohol.[1][2] While specific toxicological data for this exact CAS is sparse, Structure-Activity Relationship (SAR) analysis with Thiophene and tert-Amyl Alcohol mandates a conservative safety posture.[1][2]
Critical Hazards:
-
Skin Absorption: High potential.[2] Thiophene moieties facilitate dermal penetration.[1][2]
-
Severe Eye Irritant: Tertiary alcohols can cause irreversible corneal opacity if untreated.[2]
-
Flammability: Treat as Class 3 Flammable Liquid (Flash Point est. <60°C).[2]
Minimum PPE Configuration:
-
Gloves: Double-gloved Nitrile (Outer: 5 mil minimum) or Silvershield® for spills.[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[2] Safety glasses are insufficient.
-
Respiratory: Handling strictly within a certified Fume Hood.[2]
Part 2: Hazard Architecture & Causality[2][3]
To understand the safety requirements, we must deconstruct the molecule.[2] We are not just following rules; we are mitigating specific molecular interactions.[1][2]
| Molecular Component | Associated Hazard | Mechanism of Action |
| Thiophene Ring | Systemic Toxicity & Permeation | The sulfur-containing aromatic ring is highly lipophilic, allowing it to bypass the stratum corneum (outer skin layer) rapidly.[1][2] Thiophenes are known hepatotoxins in animal models.[1][2] |
| Tertiary Alcohol | Flammability & Irritation | The hydroxyl group (-OH) increases polarity and solubility in biological membranes, enhancing irritation potential.[1][2] Tertiary alcohols are resistant to oxidation, potentially prolonging metabolic clearance. |
| 5-Methyl Substitution | Sensitization Potential | Alkyl-substituted thiophenes can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure.[1][2] |
Part 3: PPE Selection Matrix[2]
The following recommendations rely on "Worst-Case Read-Across" data from Thiophene (CAS 110-02-1) and 2-Methyl-2-butanol (CAS 75-85-4).
3.1 Hand Protection Strategy
Standard 4-mil nitrile gloves provide less than 6 minutes of protection against pure thiophene.[1][2]
| Task Description | Recommended Glove System | Breakthrough Time (Est.) | Rationale |
| General Handling (Weighing, Transfer) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | ~15-20 mins (Splash) | The air gap between gloves traps vapors.[1][2] Outer glove provides mechanical strength; inner glove is the final barrier.[1][2] |
| Synthesis / Heating | Laminate / Composite: Ansell Barrier® or Silver Shield® | > 480 mins | Heat increases permeation rates exponentially.[2] Nitrile is unsafe for heated thiophenes.[1][2] |
| Spill Cleanup (>10 mL) | Heavy Duty Butyl or Viton | > 240 mins | Thiophenes degrade natural rubber and swell thin nitrile. Butyl offers superior resistance to ketones and esters. |
3.2 Respiratory & Eye Protection[2][3]
-
Engineering Control: All operations must occur in a fume hood with a face velocity of 80–100 fpm .
-
Eye Protection: Chemical Splash Goggles are mandatory.[2] Face shields should be added during reflux or transfer of volumes >100mL.[1][2]
-
Respirator (Non-Routine): If hood failure occurs or work must be done outside containment, use a Full-Face Respirator with Organic Vapor (OV) cartridges .[1][2]
Part 4: Operational Workflow (Visualized)
The following diagram outlines the decision logic for PPE selection based on the operational scale.
Figure 1: PPE Decision Logic based on volume and thermal conditions.[1][2] Note the escalation to Laminate gloves when heat is involved.[2]
Part 5: Step-by-Step Handling Protocol
5.1 Preparation & Weighing[2]
-
Inspect Gloves: Inflate nitrile gloves slightly to check for pinholes before donning.[1]
-
Tare Weighing: Do not weigh open containers on the benchtop.
-
Static Control: Thiophene derivatives can accumulate static charge.[2] Ground all metal spatulas or needles used during transfer.[1][2]
5.2 Transfer Techniques
Avoid pouring.[1][2] Use positive displacement pipettes or syringes to prevent dripping.[1][2]
-
Syringe Transfer: Use Luer-lock syringes. The viscosity of the tertiary alcohol component may require a larger gauge needle (20G), but be wary of coring septa.[2]
-
Cannula Transfer: For volumes >50mL, use a cannula (double-tipped needle) under inert gas (Nitrogen/Argon) to prevent oxygen exposure and minimize vapor release.[1][2]
5.3 Emergency Spill Response (Self-Validating System)
Pre-experiment check: Is the spill kit visible?
-
Evacuate: Alert immediate area.
-
Isolate: Close the fume hood sash completely if the spill is inside.[2]
-
Absorb:
-
Decontaminate: Clean surface with a dilute surfactant (soap) solution.[1][2] Avoid bleach (hypochlorite), as it may react with the sulfur in the thiophene ring to form sulfoxides or sulfones, which can be unpredictable.[2]
Part 6: Waste Disposal & Deactivation[2][6]
Waste Stream Classification: Do not mix with standard "Organic Solvents" if your facility segregates Halogenated/Sulfur waste.[2]
-
Primary Stream: Non-Halogenated Organic Waste (unless local EHS mandates Sulfur segregation).[2]
-
Labeling: Must explicitly list "Thiophene Derivative" on the tag.
Deactivation (Glassware): Rinse glassware with acetone into the waste container.[2] To remove the "stench" characteristic of thiophenes:
-
Soak glassware in a bath of dilute hydrogen peroxide (3%) or a specific oxidant solution (like Bleach, only if confirmed safe by local EHS for this specific derivative) for 1 hour.[2]
-
Scientist's Note: Oxidation converts the odoriferous thiophene sulfur into non-volatile sulfones, significantly reducing lab smell.[2]
References
-
Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: 2-Methyl-2-butanol. Retrieved from [1][2]
-
Fisher Scientific. (2022).[1][2] Safety Data Sheet: Thiophene. Retrieved from [1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]
-
Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1][2]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][4] Retrieved from [1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
